molecular formula C9H13NO3 B2868121 Ethyl 5-isopropyloxazole-4-carboxylate CAS No. 32968-46-0

Ethyl 5-isopropyloxazole-4-carboxylate

Cat. No. B2868121
Key on ui cas rn: 32968-46-0
M. Wt: 183.207
InChI Key: SVSINPGEEFZHLZ-UHFFFAOYSA-N
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Patent
US07691877B2

Procedure details

Ethyl isocyanoacetate (4.52 g) was added drop-wise to a stirred suspension of KOtBu in THF (35 ml) at 0° C. under nitrogen. After complete addition, the dark brown solution was stirred for 30 minutes and then a solution of isobutyryl chloride (2.1 ml) in THF (15 ml) added drop-wise, keeping the temperature below ˜10° C. The reaction was stirred for 1 hour then evaporated to dryness. The residue was treated with acetic acid (1.14 ml) and water (25 ml), and then extracted with ether (3×30 ml). The combined ether extracts were washed with saturated brine, dried over sodium sulfate, filtered and evaporated to give a brown oil that was purified by column chromatography, eluting with 1% MeOH in dichloromethane. This gave the title compound (1.91 g) as a colourless oil.
Quantity
4.52 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
35 mL
Type
solvent
Reaction Step Two
Quantity
2.1 mL
Type
reactant
Reaction Step Three
Name
Quantity
15 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[N+:1]([CH2:3][C:4]([O:6][CH2:7][CH3:8])=[O:5])#[C-:2].CC([O-])(C)C.[K+].[C:15](Cl)(=[O:19])[CH:16]([CH3:18])[CH3:17]>C1COCC1>[CH2:7]([O:6][C:4]([C:3]1[N:1]=[CH:2][O:19][C:15]=1[CH:16]([CH3:18])[CH3:17])=[O:5])[CH3:8] |f:1.2|

Inputs

Step One
Name
Quantity
4.52 g
Type
reactant
Smiles
[N+](#[C-])CC(=O)OCC
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC(C)(C)[O-].[K+]
Name
Quantity
35 mL
Type
solvent
Smiles
C1CCOC1
Step Three
Name
Quantity
2.1 mL
Type
reactant
Smiles
C(C(C)C)(=O)Cl
Name
Quantity
15 mL
Type
solvent
Smiles
C1CCOC1

Conditions

Stirring
Type
CUSTOM
Details
the dark brown solution was stirred for 30 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
After complete addition
CUSTOM
Type
CUSTOM
Details
below ˜10° C
STIRRING
Type
STIRRING
Details
The reaction was stirred for 1 hour
Duration
1 h
CUSTOM
Type
CUSTOM
Details
then evaporated to dryness
ADDITION
Type
ADDITION
Details
The residue was treated with acetic acid (1.14 ml) and water (25 ml)
EXTRACTION
Type
EXTRACTION
Details
extracted with ether (3×30 ml)
WASH
Type
WASH
Details
The combined ether extracts were washed with saturated brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over sodium sulfate
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
evaporated
CUSTOM
Type
CUSTOM
Details
to give a brown oil that
CUSTOM
Type
CUSTOM
Details
was purified by column chromatography
WASH
Type
WASH
Details
eluting with 1% MeOH in dichloromethane

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
C(C)OC(=O)C=1N=COC1C(C)C
Measurements
Type Value Analysis
AMOUNT: MASS 1.91 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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